molecular formula C20H22N2O3 B14647249 [4-(Azocan-1-yl)-3-nitrophenyl](phenyl)methanone CAS No. 56106-95-7

[4-(Azocan-1-yl)-3-nitrophenyl](phenyl)methanone

Cat. No.: B14647249
CAS No.: 56106-95-7
M. Wt: 338.4 g/mol
InChI Key: MIVGCDHAOIWEEM-UHFFFAOYSA-N
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Description

4-(Azocan-1-yl)-3-nitrophenylmethanone is an organic compound characterized by the presence of an azocane ring, a nitrophenyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azocan-1-yl)-3-nitrophenylmethanone typically involves the reaction of benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as flash column chromatography, to isolate the compound in high yield .

Industrial Production Methods

Industrial production of 4-(Azocan-1-yl)-3-nitrophenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Azocan-1-yl)-3-nitrophenylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(Azocan-1-yl)-3-nitrophenylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(Azocan-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Azocan-1-yl(phenyl)methanone
  • 4-(Azocan-1-yl)phenylmethanamine
  • 1-Benzoyl-octahydro-azocine

Uniqueness

4-(Azocan-1-yl)-3-nitrophenylmethanone is unique due to the presence of both an azocane ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

56106-95-7

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(azocan-1-yl)-3-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C20H22N2O3/c23-20(16-9-5-4-6-10-16)17-11-12-18(19(15-17)22(24)25)21-13-7-2-1-3-8-14-21/h4-6,9-12,15H,1-3,7-8,13-14H2

InChI Key

MIVGCDHAOIWEEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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